molecular formula C11H17F2NO4 B1312204 (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate CAS No. 203866-17-5

(S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

Cat. No. B1312204
M. Wt: 265.25 g/mol
InChI Key: RQDZKOOUQIDZOG-ZETCQYMHSA-N
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Description

Molecular Structure Analysis

The molecule contains a total of 35 bonds. There are 18 non-H bonds, 2 multiple bonds, 4 rotatable bonds, 2 double bonds, 1 five-membered ring, 1 ester (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 Pyrrolidine .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 265.26 . It has an InChI Code of 1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)5-7(14)8(15)17-4/h7H,5-6H2,1-4H3 . The compound is stored at room temperature .

Scientific Research Applications

Synthesis and Characterization

The compound (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate is involved in various synthesis and characterization studies. For instance, it has been used in the preparation of 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyrrolidine-3,6(7H)-dicarboxylate, which was further coupled with aromatic aldehydes to afford corresponding Schiff base compounds. These compounds were characterized using spectroscopic methods and X-ray crystallography, revealing intramolecular hydrogen bonding in their structure (Çolak et al., 2021).

Organic Synthesis

The compound has also been utilized in organic synthesis processes. For example, it played a role in the parallel solution-phase synthesis of (2S,4E)-4-(arylaminomethylidene)pyroglutamic acids, demonstrating its versatility in organic synthesis and the preparation of libraries of compounds for further evaluation (Svete et al., 2010).

Catalysis

In the field of catalysis, derivatives of (S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate have been used in palladium-catalyzed coupling reactions, highlighting its potential in facilitating chemical transformations important for synthesizing complex organic molecules (Wustrow & Wise, 1991).

Material Science

In material science, the compound's derivatives have been explored for their properties in forming supramolecular arrangements. These studies help in understanding the molecular interactions and potential applications in designing new materials with specific characteristics (Samipillai et al., 2016).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(16)14-6-11(12,13)5-7(14)8(15)17-4/h7H,5-6H2,1-4H3/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQDZKOOUQIDZOG-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC1C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CC(C[C@H]1C(=O)OC)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90456299
Record name 1-tert-Butyl 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-tert-butyl 2-methyl 4,4-difluoropyrrolidine-1,2-dicarboxylate

CAS RN

203866-17-5
Record name 1-(1,1-Dimethylethyl) 2-methyl (2S)-4,4-difluoro-1,2-pyrrolidinedicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=203866-17-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-tert-Butyl 2-methyl (2S)-4,4-difluoropyrrolidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90456299
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Boc-4,4-difluoro-L-proline methyl ester
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